molecular formula C11H11ClN2OS B2697036 N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 476317-63-2

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2697036
CAS No.: 476317-63-2
M. Wt: 254.73
InChI Key: MECDHOFKWWDHLF-QBFSEMIESA-N
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Description

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the benzothiazole family, which is known for its diverse pharmacological properties.

Mechanism of Action

Target of Action

The primary targets of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide Similar compounds have been found to have anti-inflammatory and analgesic activities , suggesting that the compound may interact with proteins involved in these processes.

Mode of Action

The exact mode of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide It’s known that similar compounds can disrupt the gtpase activity and dynamic assembly of ftsz, a protein involved in bacterial cell division . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

The biochemical pathways affected by (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide Based on the potential targets and mode of action, it can be inferred that the compound may affect pathways related to inflammation and pain, as well as bacterial cell division .

Result of Action

The molecular and cellular effects of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide Based on the potential mode of action, it can be inferred that the compound may lead to changes in the function of its targets, potentially resulting in anti-inflammatory and analgesic effects, as well as inhibition of bacterial cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be achieved through various synthetic pathways. One common method involves the reaction of 6-chloro-3-methyl-1,3-benzothiazol-2-amine with propanoyl chloride under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activity

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound features a benzothiazole core, which is known for its diverse biological properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This can be achieved by cyclizing 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
  • Introduction of Functional Groups : The chloro and methyl groups are introduced through halogenation and alkylation reactions respectively.
  • Amide Formation : The final product is obtained by reacting the intermediate with propanamide under suitable conditions.

Anticancer Properties

Recent research has highlighted the anticancer potential of benzothiazole derivatives. This compound has been evaluated for its effects on various cancer cell lines:

Cell Line Effect Observed Method Used
A431 (epidermoid)Inhibition of proliferationMTT assay
A549 (lung cancer)Induction of apoptosisFlow cytometry
H1299 (lung cancer)Decreased migrationScratch wound healing assay

In a study assessing novel benzothiazole compounds, it was found that derivatives similar to this compound exhibited significant inhibition of cell proliferation in A431 and A549 cell lines. These compounds were shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α, indicating a dual role in both anticancer and anti-inflammatory pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the AKT and ERK signaling pathways in cancer cells, which are crucial for cell survival and proliferation.
  • Apoptosis Induction : It promotes apoptotic processes in cancer cells by activating caspases and other pro-apoptotic factors.
  • Anti-inflammatory Effects : By reducing the expression of inflammatory cytokines, it may help mitigate the tumor-promoting inflammation often seen in cancer progression .

Case Studies

Several studies have focused on benzothiazole derivatives similar to this compound:

  • Study on Compound B7 : This compound demonstrated significant anticancer activity against A431 and A549 cells while also exhibiting anti-inflammatory properties by lowering IL-6 and TNF-a levels .
    • Results Summary :
      • IC50 values for cell proliferation inhibition were determined through MTT assays.
      • Flow cytometry confirmed apoptosis induction at concentrations as low as 1 μM.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-3-10(15)13-11-14(2)8-5-4-7(12)6-9(8)16-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECDHOFKWWDHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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